molecular formula C9H6BrN3 B14141088 2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile CAS No. 88817-30-5

2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile

Cat. No.: B14141088
CAS No.: 88817-30-5
M. Wt: 236.07 g/mol
InChI Key: QCWHSGKXZCDNFS-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C9H6BrN3. This compound is characterized by the presence of an amino group, a bromine atom, a methyl group, and two cyano groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile typically involves multi-step reactionsThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of an amine source under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, amines, and various coupled products depending on the specific reaction conditions .

Scientific Research Applications

2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylbenzene-1,3-dicarbonitrile
  • 2-Amino-5-bromobenzene-1,3-dicarbonitrile
  • 2-Amino-4-methylbenzene-1,3-dicarbonitrile

Uniqueness

2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and industrial applications .

Properties

CAS No.

88817-30-5

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C9H6BrN3/c1-5-7(4-12)9(13)6(3-11)2-8(5)10/h2H,13H2,1H3

InChI Key

QCWHSGKXZCDNFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C#N)N)C#N)Br

Origin of Product

United States

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